molecular formula C16H10FNO2 B11852581 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde

Cat. No.: B11852581
M. Wt: 267.25 g/mol
InChI Key: LHCYYLNTGFAPPB-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluorobenzoyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde typically involves the reaction of 3-fluorobenzoyl chloride with indole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(3-Fluorobenzoyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(3-Fluorobenzoyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, while the fluorobenzoyl group can enhance binding affinity and specificity. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobenzoyl)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(3-Fluorobenzoyl)-1H-indole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position on the indole ring.

Uniqueness

1-(3-Fluorobenzoyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the fluorobenzoyl and aldehyde groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

1-(3-fluorobenzoyl)indole-3-carbaldehyde

InChI

InChI=1S/C16H10FNO2/c17-13-5-3-4-11(8-13)16(20)18-9-12(10-19)14-6-1-2-7-15(14)18/h1-10H

InChI Key

LHCYYLNTGFAPPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)F)C=O

Origin of Product

United States

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